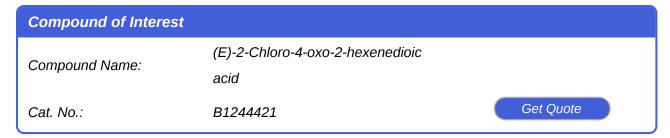


(E)-2-Chloro-4-oxo-2-hexenedioic acid structural isomers and stereochemistry

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An In-depth Technical Guide to the Structural Isomers and Stereochemistry of **(E)-2-Chloro-4-oxo-2-hexenedioic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Chloro-4-oxo-2-hexenedioic acid is a multifaceted organic compound with significant potential for research and development, particularly in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a reactive α,β -unsaturated keto system, a halogen substituent, and two carboxylic acid moieties, allows for a rich landscape of structural isomers and stereoisomers. This guide provides a comprehensive overview of these isomers, their stereochemical relationships, and predicted physicochemical properties. Furthermore, it outlines generalized experimental protocols for their synthesis and characterization, and discusses potential biological activities based on related molecular structures.

Structural Isomers and Stereochemistry

The molecular formula for 2-Chloro-4-oxo-2-hexenedioic acid is C₆H₅ClO₅. The structural diversity of this compound arises from several key features: the geometric isomerism of the carbon-carbon double bond, the positional isomerism of the chloro and oxo groups, and ketoenol tautomerism.



Geometric Isomers: (E) and (Z) Configurations

The primary stereochemical feature of 2-Chloro-4-oxo-2-hexenedioic acid is the geometric isomerism around the C2-C3 double bond, leading to (E) and (Z) isomers. The (E)-isomer, specified in the topic, has the chloro and the carboxymethyl-keto group on opposite sides of the double bond, while the (Z)-isomer has them on the same side. This difference in geometry can significantly impact the molecule's physical properties, reactivity, and biological activity due to varying steric hindrance and dipole moments.

Positional Isomers

Positional isomers arise from different arrangements of the chloro and oxo groups on the hexenedioic acid backbone. Keeping the dicarboxylic acid structure, several positional isomers can be conceptualized, for example:

- 3-Chloro-4-oxo-2-hexenedioic acid: The chloro group is at the C3 position.
- 5-Chloro-4-oxo-2-hexenedioic acid: The chloro group is at the C5 position. This isomer would exist as a pair of enantiomers due to the chiral center at C5.
- 2-Chloro-5-oxo-3-hexenedioic acid: The positions of the double bond and the oxo group are shifted.

Tautomerism: The Keto-Enol Forms

The 4-oxo group allows for keto-enol tautomerism, where a proton migrates from the α -carbon (C3 or C5) to the keto oxygen, forming a hydroxyl group and a new double bond. This results in enol isomers which can be stabilized by intramolecular hydrogen bonding or conjugation. For **(E)-2-Chloro-4-oxo-2-hexenedioic acid**, two primary enol tautomers are possible.

The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and pH.



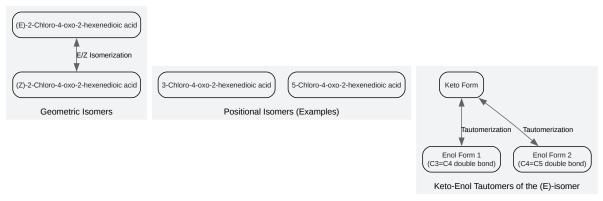


Figure 1: Isomeric Forms of 2-Chloro-4-oxo-2-hexenedioic Acid

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Caption: Figure 1: Isomeric Forms of 2-Chloro-4-oxo-2-hexenedioic Acid

Predicted Physicochemical and Spectroscopic Data

While experimental data for **(E)-2-Chloro-4-oxo-2-hexenedioic acid** is not readily available in the literature, its properties can be predicted based on data from analogous compounds such as muconic acid derivatives and other α,β -unsaturated keto acids.

Table 1: Predicted Physicochemical Properties



Property	Predicted Value/Range	Basis for Prediction
Molecular Weight	192.54 g/mol	Calculated from molecular formula
Melting Point	180-220 °C	Comparison with substituted dicarboxylic acids
рКаı	2.5 - 3.5	Influence of chloro and oxo groups on carboxylic acid acidity
pKa₂	4.0 - 5.0	Influence of chloro and oxo groups on carboxylic acid acidity
LogP	0.5 - 1.5	Calculated based on structure

Table 2: Predicted Spectroscopic Data



Technique	Predicted Chemical Shifts / Frequencies	Rationale
¹ H NMR	δ 10-12 (br s, 2H, -COOH), 7.0-7.5 (s, 1H, =CH-), 3.5-4.0 (s, 2H, -CH ₂ -)	Chemical shifts are influenced by the electron-withdrawing chloro, oxo, and carboxyl groups.
¹³ C NMR	δ 180-195 (C=O, ketone), 165- 175 (C=O, acids), 130-145 (olefinic C), 40-50 (-CH ₂ -)	Based on standard chemical shifts for α,β-unsaturated keto-dicarboxylic acids.
IR Spectroscopy	2500-3300 cm ⁻¹ (O-H, acid), 1700-1730 cm ⁻¹ (C=O, acid), 1670-1690 cm ⁻¹ (C=O, ketone), 1620-1650 cm ⁻¹ (C=C)	Typical vibrational frequencies for functional groups present. Conjugation lowers the ketone C=O frequency.
Mass Spectrometry	M+ peak with a characteristic M+2 isotope peak in a ~3:1 ratio	Indicative of the presence of a single chlorine atom.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, separation, and characterization of **(E)-2-Chloro-4-oxo-2-hexenedioic acid** and its isomers, based on established methods for similar compounds.

Synthesis

A plausible synthetic route could involve the chlorination of a suitable precursor like 4-oxo-2-hexenedioic acid.



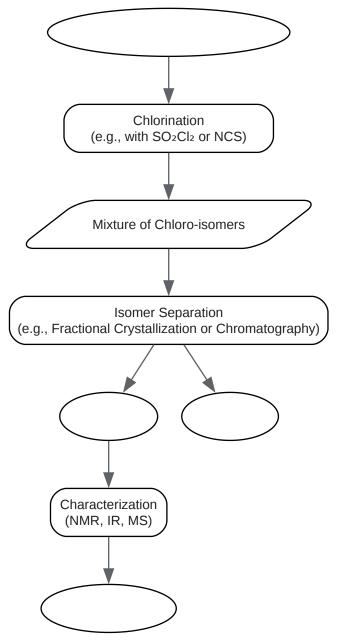


Figure 2: Proposed Synthetic Workflow

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Caption: Figure 2: Proposed Synthetic Workflow

Methodology:

• Precursor Synthesis: 4-oxo-2-hexenedioic acid can be synthesized via oxidation of muconic acid or other suitable precursors.



- Chlorination: The precursor is dissolved in an appropriate solvent (e.g., dichloromethane or acetic acid). A chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) is added, potentially with a radical initiator like AIBN or under UV irradiation. The reaction is monitored by TLC or GC-MS.
- Work-up: The reaction mixture is quenched with water, and the product is extracted with an
 organic solvent. The organic layer is dried and concentrated.
- Purification and Isomer Separation: The resulting crude product, likely a mixture of isomers, can be purified and the (E) and (Z) isomers separated using techniques like fractional crystallization, taking advantage of potential differences in solubility and crystal packing, or by preparative chromatography (e.g., HPLC or column chromatography on silica gel).

Characterization

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.
- Infrared (IR) Spectroscopy: IR spectra are obtained using KBr pellets or as a thin film on a salt plate to identify the characteristic vibrational frequencies of the functional groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The isotopic pattern for chlorine should be observed.

Potential Biological Activity and Drug Development Applications

While no specific biological activities for **(E)-2-Chloro-4-oxo-2-hexenedioic acid** have been reported, the structural motifs present in the molecule are found in compounds with known biological activities.

• Enzyme Inhibition: The α,β-unsaturated ketone is a Michael acceptor and could potentially act as an irreversible inhibitor of enzymes with nucleophilic residues (e.g., cysteine) in their active sites. This is a common mechanism for many anticancer and anti-inflammatory drugs.



- Antimicrobial Activity: Halogenated organic acids and ketones are known to possess antimicrobial properties. The combination of the chloro-substituent and the acidic nature of the molecule may disrupt microbial cell membranes or metabolic pathways.
- Metabolic Pathway Modulation: As an analogue of metabolic intermediates (e.g., in the Krebs cycle), this molecule could potentially modulate metabolic pathways.

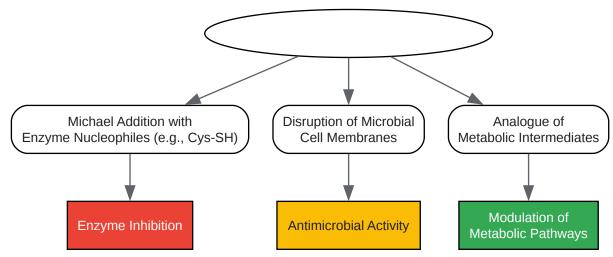


Figure 3: Potential Biological Interactions

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Caption: Figure 3: Potential Biological Interactions

For drug development professionals, this molecule represents a starting point for the design of novel therapeutic agents. Structure-activity relationship (SAR) studies, by synthesizing and testing various isomers and derivatives, would be a critical step in exploring its therapeutic potential.

Conclusion

(E)-2-Chloro-4-oxo-2-hexenedioic acid and its isomers represent a rich area for chemical and pharmacological investigation. This guide has provided a theoretical framework for understanding their structure, properties, and potential synthesis. While experimental data on this specific compound is sparse, the principles and protocols outlined here, based on analogous structures, offer a solid foundation for researchers and drug development professionals to begin their exploration of this promising class of molecules. Further research is







warranted to synthesize these compounds, validate their predicted properties, and explore their potential applications.

 To cite this document: BenchChem. [(E)-2-Chloro-4-oxo-2-hexenedioic acid structural isomers and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244421#e-2-chloro-4-oxo-2-hexenedioic-acid-structural-isomers-and-stereochemistry]

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